Bromopropylmagnesium

Description

Significance of Grignard Reagents in Chemical Synthesis

Grignard reagents, with the general formula R−Mg−X (where R is an organic group and X is a halogen), hold a significant position in organic synthesis due to their ability to facilitate the formation of carbon-carbon bonds. wikipedia.orgtutorchase.comebsco.commt.com This capability is fundamental to constructing the carbon skeletons of complex organic molecules, including pharmaceuticals, polymers, and natural products. tutorchase.comthermofisher.com The carbon-magnesium bond in Grignard reagents is highly polar, rendering the carbon atom a strong nucleophile, capable of attacking electrophilic centers such as the carbonyl carbon in aldehydes and ketones. mt.com This nucleophilic character allows Grignard reagents to react with a wide range of functional groups, leading to the formation of various products like alcohols, ketones, nitriles, and amines. byjus.commt.com The versatility and relative ease of use of Grignard reagents have made them indispensable tools in modern synthetic chemistry. tutorchase.comebsco.com

Historical Development and Evolution of Organomagnesium Chemistry

The foundation of organomagnesium chemistry was laid by French chemist Victor Grignard at the turn of the 20th century. wikipedia.orgebsco.comthermofisher.comlibretexts.org In 1900, Grignard discovered that treating alkyl halides with magnesium metal in diethyl ether produced organomagnesium compounds that were highly reactive and useful for organic synthesis. thermofisher.combritannica.com This groundbreaking discovery, which became known as the Grignard reaction, revolutionized organic synthesis by providing a facile method for carbon-carbon bond formation. byjus.comebsco.comthermofisher.com Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for this work, highlighting the profound impact of his discovery on the field. wikipedia.orgebsco.comthermofisher.combritannica.com

Initially, diethyl ether was the primary solvent used for Grignard reagent preparation and reactions. wikipedia.orgbyjus.comacs.org Later, tetrahydrofuran (B95107) (THF) also became widely adopted due to its ability to solvate a broader range of organic halides and Grignard reagents. wikipedia.orgacs.org The understanding of Grignard reagents has evolved beyond the simple RMgX formula; in ethereal solutions, they exist in complex equilibria involving species like R₂Mg and MgX₂, a phenomenon known as the Schlenk equilibrium. wikipedia.orgresearchgate.net The structure of the magnesium center is typically tetrahedral, coordinated by the organic group, the halogen, and solvent molecules. wikipedia.orgwikipedia.org

Over the decades, the scope of Grignard reactions has expanded significantly, including their application in coupling reactions with organic halides catalyzed by transition metals, such as iron, nickel, and copper. wikipedia.orgacs.org These developments, such as the Kumada-Corriu coupling, have further broadened the utility of Grignard reagents in constructing complex molecular architectures. wikipedia.orgacs.org

Current Research Trajectories and Broader Impact of Bromopropylmagnesium Studies

Current research involving this compound and related propyl Grignard reagents continues to explore and expand their synthetic utility. As a source of the n-propyl nucleophile, this compound is employed in various addition and coupling reactions to synthesize a wide array of organic compounds. wikipedia.orgchembk.comguidechem.comcymitquimica.comlookchem.com

One area of research involves optimizing reaction conditions, including the choice of solvent, to improve yields and selectivities in Grignard reactions. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, are being investigated as greener alternatives to traditional ethereal solvents for Grignard reagent preparation and subsequent reactions. rsc.org Studies have evaluated the performance of propyl Grignard reagents in different solvent systems, assessing factors like reaction efficiency and the suppression of side products such as Wurtz coupling products. rsc.org

This compound is also utilized in the synthesis of organometallic compounds beyond simple alkylation. For instance, it can be used in the preparation of certain organosilicon compounds through reactions with silicon halides. Furthermore, research into continuous flow processes for generating and utilizing highly reactive organomagnesium intermediates, including those related to propyl Grignard reagents, is an active area aimed at improving scalability and safety in synthesis. nih.gov These flow chemistry techniques can enable reactions with intermediates that are unstable under batch conditions, potentially opening new synthetic pathways. nih.gov

The broader impact of studies on this compound and Grignard reagents lies in their continued importance in the synthesis of molecules relevant to various industries, including pharmaceuticals, agrochemicals, flavors, and fragrances. lookchem.comresearchgate.net Their ability to efficiently form carbon-carbon bonds makes them essential tools in the development and production of new materials and biologically active compounds. lookchem.comtutorchase.comresearchgate.net Research into improving the efficiency, selectivity, and sustainability of Grignard reactions ensures their continued relevance in contemporary organic chemistry.

Physical and Chemical Properties of this compound

This compound is typically a colorless to pale yellow liquid or solid, depending on its form and purity, and often has a characteristic odor. guidechem.comcymitquimica.comchemicalbook.comfujifilm.com It is highly reactive, particularly with protic substances like water and moisture, leading to decomposition and the release of flammable hydrocarbons. wikipedia.orgchembk.comguidechem.comcymitquimica.com For this reason, it must be handled under an inert atmosphere, such as nitrogen or argon, and in anhydrous conditions. wikipedia.orgcymitquimica.com

| Property | Value | Source |

| Molecular Formula | C₃H₇BrMg | wikipedia.orgchembk.comguidechem.comcymitquimica.comchemicalbook.comnih.gov |

| Molar Mass | 147.30 g/mol | wikipedia.orgchembk.comchemicalbook.comnih.gov |

| CAS Number | 927-77-5 | wikipedia.orgguidechem.comcymitquimica.comchemicalbook.comlookchem.comnih.govchembk.com |

| PubChem CID | 101916 | wikipedia.orgnih.govnih.govjkchemical.com |

| Appearance | Colorless to pale yellow/brown liquid/solid | chembk.comguidechem.comcymitquimica.comchemicalbook.comfujifilm.com |

| Melting Point | 61.5-62.5 °C | chembk.comchemicalbook.comlookchem.comchembk.comlookchem.com |

| Boiling Point | 120-121 °C (at 0.2 Torr) | chembk.comchemicalbook.comlookchem.comchembk.comlookchem.com |

| Density | 1.058 g/cm³ | chembk.comchemicalbook.comchembk.comlookchem.com |

| Flash Point | -17 °C (in THF) | chembk.comchemicalbook.comlookchem.comchembk.comlookchem.com |

| Solubility | Soluble in ethereal solvents (diethyl ether, THF, 2-MeTHF), toluene | wikipedia.orgguidechem.com |

Note: Some physical properties, such as melting and boiling points, may refer to the solid form or decomposition points, as Grignard reagents are typically handled in solution.

Selected Research Findings and Applications

While specific detailed research findings focusing solely on this compound with extensive data tables were not prominently available in the search results, its role as a representative n-alkyl Grignard reagent allows for the discussion of its applications based on general Grignard chemistry and mentions of its use in specific syntheses.

This compound is primarily used as an alkylating agent in organic synthesis. chembk.comguidechem.comchemicalbook.comlookchem.com Its main application is the formation of carbon-carbon bonds by reacting with various electrophilic substrates. chembk.comcymitquimica.comtutorchase.commt.com

| Reaction Type | Electrophile Examples | Product Class Examples | Relevant Mentions (General Grignard) |

| Addition to Carbonyls | Aldehydes, Ketones, Esters, Acid Halides | Alcohols (Primary, Secondary, Tertiary), Ketones | cymitquimica.combyjus.comebsco.commt.comthermofisher.comresearchgate.net |

| Reaction with Nitriles | Nitriles | Ketones | ebsco.commt.com |

| Reaction with Organic Halides | Alkyl halides, Aryl halides (catalyzed) | Alkanes, Biaryls | wikipedia.orgmt.comacs.org |

| Reaction with Heteroatom Electrophiles | Metal halides, Halogens | Carbon-heteroatom bonds | wikipedia.orgmt.comguidechem.com |

This compound has been mentioned in the context of preparing specific compounds, such as in a method for preparing a chloride compound by reacting this compound with 3,3-dimethylaminopropionitrile. chembk.com It is also listed as a potential reagent in the preparation of certain prostaglandin (B15479496) derivatives. google.com

The use of Grignard reagents, including alkylmagnesium bromides like this compound, in cross-coupling reactions catalyzed by transition metals is a significant area. For example, iron-catalyzed cross-coupling of organomagnesium bromides with vinylic bromides has been studied. acs.org While not specific to the propyl group, this highlights the broader context in which this compound can be applied in complex synthesis.

Research also focuses on the industrial application of Grignard reactions, including continuous flow processes to manage the exothermic nature of the reaction and improve efficiency and safety. nih.govresearchgate.net This indicates ongoing efforts to optimize the synthesis and utilization of Grignard reagents like this compound on a larger scale.

Structure

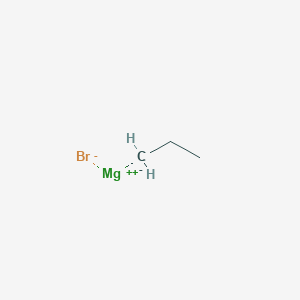

2D Structure

Properties

IUPAC Name |

magnesium;propane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPKMAWLOMPRS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-77-5 | |

| Record name | Bromopropylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopropylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bromopropylmagnesium Generation

Classical Grignard Formation: Refinements and Mechanistic Aspects

The classical synthesis of bromopropylmagnesium involves treating 1-bromopropane (B46711) with magnesium metal in an anhydrous ethereal solvent. wikipedia.orgvaia.comacechemistry.co.uk The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent degradation of the highly reactive Grignard reagent by moisture and oxygen. chembk.combyjus.combyjus.comrroij.comcymitquimica.com

The generally accepted mechanism for Grignard reagent formation involves a radical pathway where the magnesium metal inserts into the carbon-halogen bond. byjus.com

Reaction Equation:

CH₃CH₂CH₂Br + Mg → CH₃CH₂CH₂MgBr

While often depicted simply as RMgX, in ethereal solvents, the magnesium center in this compound is typically solvated by Lewis basic solvent molecules, forming tetrahedral coordination complexes, such as C₃H₇MgBr·2(Et₂O) or C₃H₇MgBr·2(THF). wikipedia.org

The reactivity of the magnesium metal significantly impacts the efficiency of Grignard reagent formation. The reaction occurs on the surface of the magnesium. byjus.com Factors such as the size and form of the magnesium (e.g., turnings, powder) and the presence of surface impurities like magnesium oxide or hydroxide (B78521) can affect the reaction's initiation and rate. byjus.comrsc.orgresearchgate.net Using smaller magnesium particles increases the effective surface area, potentially accelerating the reaction. byjus.comrsc.org Surface activation methods can be employed to remove passive layers and expose fresh magnesium, thereby promoting initiation. byjus.comresearchgate.netacs.org Research suggests that initiation may occur at crystal dislocations or microcrystalline impurities on the magnesium surface. acs.org

Data from studies on Grignard reagent formation with different magnesium forms indicate that fine magnesium turnings, providing a larger surface area, can lead to higher yields and selectivity compared to coarse turnings. rsc.org

Ethereal solvents are crucial for the formation and stabilization of this compound. Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used due to their ability to solvate and stabilize the polar Mg-C bond. wikipedia.orgbyjus.combyjus.comacechemistry.co.uk The solvent's Lewis basicity allows it to coordinate with the magnesium center, forming stable complexes. wikipedia.orgbyjus.com

The choice of solvent can influence the reaction rate, solubility of the Grignard reagent, and the occurrence of side reactions like Wurtz coupling. chemrxiv.orgrsc.orgrsc.org Studies on various Grignard reactions suggest that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can offer advantages in terms of reaction efficiency and suppression of by-product formation compared to Et₂O and THF. rsc.orgrsc.org

This compound exists in solution as a complex equilibrium mixture of various organomagnesium species, including RMgX, R₂Mg, and MgX₂, in what is known as the Schlenk equilibrium. The position of this equilibrium is influenced by the solvent and concentration.

The formation of Grignard reagents, including this compound, often exhibits an induction period before the reaction begins. rroij.comresearchgate.netwikipedia.org Once initiated, the reaction is typically exothermic. rroij.comrsc.org While specific kinetic and thermodynamic data for this compound synthesis are not extensively detailed in the provided results, general principles of Grignard formation apply. The reaction rate is influenced by factors such as temperature, concentration, the nature of the organic halide, and the surface area and activity of the magnesium. byjus.comacechemistry.co.ukrsc.org

Side reactions, such as Wurtz coupling (formation of propane (B168953) from 1-bromopropane), can compete with the desired Grignard formation, reducing the yield of this compound. rsc.orgchemrxiv.orgrsc.org Minimizing these side reactions is a key aspect of optimizing the synthesis.

Solvent Effects on this compound Formation and Stability

Innovative Approaches in Organomagnesium Reagent Synthesis

Beyond the classical method, research explores alternative strategies to synthesize organomagnesium reagents, aiming for improved efficiency, functional group tolerance, and reduced environmental impact.

While 1-bromopropane is the standard precursor for this compound, alternative approaches to organomagnesium reagent synthesis from different starting materials have been investigated. These include halogen-metal exchange reactions, where magnesium is transferred from a pre-formed organomagnesium reagent to an organic halide. wikipedia.orggoogleapis.comgoogle.com For instance, isopropylmagnesium chloride or bromide can be used to effect a bromine-magnesium exchange with aryl or heteroaryl bromides, although this method's applicability to simple alkyl bromides like 1-bromopropane is less commonly reported and can be challenging for less reactive substrates. googleapis.comgoogle.com

Another approach involves the reaction of magnesium with organozinc compounds (reductive transmetalation), which can be useful for synthesizing Grignard reagents that are difficult to prepare by conventional methods due to side reactions. wikipedia.org The hydromagnesation of olefins or acetylenes with MgH₂ in the presence of catalysts has also been explored as a method to form C-Mg bonds. pageplace.de

Catalytic methods have been investigated to facilitate Grignard reagent formation, particularly for less reactive organic halides or to improve reaction rates and selectivity. While the direct formation of this compound from 1-bromopropane and magnesium typically does not require a catalyst, initiators like iodine or 1,2-dibromoethane (B42909) are sometimes used to activate the magnesium surface and overcome the induction period. acechemistry.co.ukresearchgate.net

Research into catalytic Grignard formation often focuses on transition metal catalysts (e.g., using titanium or zirconium compounds) to promote the insertion of magnesium into the carbon-halogen bond or to facilitate transmetalation reactions. pageplace.degoogle.com Microwave irradiation has also been shown to promote Grignard reagent formation by activating the magnesium surface through electrostatic discharges. researchgate.net

Continuous Flow Methodologies for this compound Production

The synthesis of Grignard reagents, including this compound, can be adapted to continuous flow systems. Continuous flow chemistry offers potential advantages over traditional batch processes, such as improved reaction control, enhanced heat transfer, and increased safety, particularly for highly exothermic or hazardous reactions like Grignard formation rsc.orgresearchgate.net.

While specific detailed research findings on the continuous flow synthesis of this compound were not extensively detailed in the search results, studies on the continuous flow preparation of related alkylmagnesium bromides, such as pentylmagnesium bromide, demonstrate the feasibility and benefits of this approach chemrxiv.org. Research has explored the conversion and selectivity of Grignard reagent formation in continuous flow systems using different types of magnesium and pumps chemrxiv.org.

Data from studies on related Grignard reagents in continuous flow systems indicate high conversion rates and good selectivity towards the desired Grignard product, with minimal formation of byproducts like Wurtz coupling products or alcohols chemrxiv.org. For example, the continuous flow synthesis of pentylmagnesium bromide in THF using coarse magnesium turnings and a syringe pump showed 100% conversion and 96% selectivity for the Grignard reagent chemrxiv.org. In diethyl ether, under similar continuous flow conditions, the conversion was also 100%, with 86% selectivity for pentylmagnesium bromide chemrxiv.org.

These findings suggest that optimizing parameters such as solvent, temperature, flow rate, and the form of magnesium metal can lead to efficient and selective formation of alkylmagnesium bromides in a continuous flow setup chemrxiv.org. Applying these principles to the synthesis of this compound in a continuous flow reactor could offer a more controlled and potentially scalable method compared to traditional batch methods. Continuous flow systems allow for rapid mixing and precise temperature control, which are beneficial for managing the exothermic nature of Grignard reactions and minimizing side reactions researchgate.net.

Reactivity and Reaction Mechanisms of Bromopropylmagnesium

Fundamental Nucleophilic Addition Chemistry of Bromopropylmagnesium

The fundamental reactivity of this compound involves nucleophilic addition to various electrophilic centers, particularly those containing polar multiple bonds.

Reactions with Diverse Carbonyl Substrates: Aldehydes, Ketones, Esters, and Acid Chlorides

This compound readily undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This reaction is a cornerstone of Grignard chemistry, leading to the formation of alcohols after acidic workup. For aldehydes, the reaction yields secondary alcohols, while with ketones, tertiary alcohols are formed. libretexts.orgthermofisher.com The nucleophilic propyl group attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide with dilute aqueous acid yields the alcohol product. libretexts.orgbrainly.com

Reactions with carboxylic acid derivatives like esters and acid chlorides also proceed via nucleophilic addition. With esters, this compound adds to the carbonyl carbon, followed by elimination of the alkoxy group to form a ketone intermediate. This ketone is typically more reactive than the ester towards the Grignard reagent, leading to a second addition of this compound and ultimately yielding a tertiary alcohol after hydrolysis. libretexts.org Acid chlorides are even more reactive than esters and react similarly, although it can be challenging to isolate the intermediate ketone due to its high reactivity towards the Grignard reagent. libretexts.org

Reactivity of this compound with Carbon Dioxide and Epoxides

This compound reacts with carbon dioxide, providing a method for synthesizing carboxylic acids with one additional carbon atom. chemguide.co.uk The Grignard reagent adds to the carbon atom of carbon dioxide, forming a carboxylate salt. Subsequent acidification of this salt yields the corresponding carboxylic acid. chemguide.co.uk

Reaction with epoxides results in the ring-opening of the epoxide ring and the formation of a new carbon-carbon bond. The nucleophilic propyl group attacks one of the epoxide carbons, typically the less substituted one, leading to the formation of a magnesium alkoxide. Acidic workup provides a primary or secondary alcohol, depending on the substitution pattern of the epoxide. This reaction is valuable for extending a carbon chain and introducing a hydroxyl group. thermofisher.com

Elucidation of Carbon-Carbon Bond Formation Mechanisms

Interactive Table 1: General Reactivity of this compound with Electrophiles

| Electrophile Class | General Reaction Outcome (after workup) |

| Aldehydes | Secondary Alcohols |

| Ketones | Tertiary Alcohols |

| Esters | Tertiary Alcohols (via ketone intermediate) |

| Acid Chlorides | Tertiary Alcohols (via ketone intermediate) |

| Carbon Dioxide | Carboxylic Acids |

| Epoxides | Alcohols (with chain extension) |

Advanced Grignard Reactivity in Complex Molecular Architectures

When applying this compound in the synthesis of complex molecules, additional considerations regarding functional group compatibility and potential side reactions become crucial.

Assessment of Functional Group Compatibility and Chemoselectivity

Grignard reagents like this compound are strong bases and highly reactive nucleophiles, which limits their compatibility with certain functional groups. chembk.commnstate.edu Acidic protons, such as those in alcohols, carboxylic acids, amines, and terminal alkynes, will react with the Grignard reagent, leading to proton transfer and deactivation of the Grignard species. mnstate.edulibretexts.org Therefore, these functional groups must be absent or protected in the substrate molecule when using this compound.

Chemoselectivity, the preference for reaction at one functional group over others, is a key consideration. While this compound readily reacts with aldehydes and ketones, the presence of other electrophilic centers within a complex molecule can lead to competing reactions. Careful control of reaction conditions, stoichiometry, and the order of addition can sometimes mitigate these issues. For instance, the relative reactivity of different carbonyl compounds towards Grignard reagents can influence the outcome in molecules containing multiple carbonyl functionalities. nih.gov

Understanding and Mitigating Undesired Side Reactions

Several undesired side reactions can occur with this compound, impacting reaction yield and product purity. One common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide (in this case, 1-bromopropane) to form an alkane (propane). libretexts.orgdoubtnut.com This Wurtz-like coupling is often catalyzed by trace metal impurities. libretexts.org Using high-purity magnesium and ensuring efficient formation of the Grignard reagent can help minimize this side reaction.

Another potential side reaction is the reduction of the carbonyl substrate by the Grignard reagent, particularly with sterically hindered ketones. This occurs via a single-electron transfer pathway or a hydride transfer mechanism, leading to the formation of an alcohol derived from the carbonyl compound and an alkene from the Grignard reagent.

Enolization of carbonyl compounds with alpha-protons is also a significant competing reaction, especially with ketones. The Grignard reagent, acting as a strong base, can abstract an alpha-proton, forming an enolate intermediate that does not react productively with another molecule of the Grignard reagent. Using bulky Grignard reagents or performing the reaction at lower temperatures can sometimes favor the desired nucleophilic addition over enolization.

Furthermore, the presence of oxygen can lead to the formation of undesirable byproducts. Grignard reagents react with oxygen to form peroxides, which can then undergo further reactions. thermofisher.com Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this. chembk.com

Interactive Table 2: Potential Undesired Side Reactions of this compound

| Side Reaction Type | Description | Impact on Product | Mitigation Strategies |

| Coupling (Wurtz-like) | Reaction of Grignard reagent with unreacted alkyl halide. | Formation of alkane byproduct. | Use high-purity magnesium, ensure efficient Grignard formation. |

| Reduction | Grignard reagent acts as a reducing agent towards the carbonyl. | Formation of alcohol and alkene byproducts. | May occur with sterically hindered ketones; reaction conditions can influence. |

| Enolization | Grignard reagent abstracts alpha-proton from carbonyl. | Formation of unreactive enolate. | Lower temperature, potentially use bulkier Grignard reagents (though this compound is not bulky). |

| Oxidation | Reaction with oxygen. | Formation of peroxides and other byproducts. | Perform reactions under inert atmosphere. |

Protonolysis and Other Decomposition Pathways of this compound

This compound is highly sensitive to protic sources, undergoing rapid protonolysis. The most common and significant decomposition pathway involves reaction with water or moisture nih.govwikipedia.org. This reaction is often violent and results in the cleavage of the carbon-magnesium bond, producing propane (B168953) and magnesium hydroxide (B78521) wikipedia.org. The protonolysis reaction can be represented by the general equation:

C₃H₇MgBr + H₂O → C₃H₈ + Mg(OH)Br

Where C₃H₇MgBr is this compound, H₂O is water, C₃H₈ is propane, and Mg(OH)Br is a mixed magnesium salt.

Due to this reactivity, this compound must be handled under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture wikipedia.org.

In addition to protonolysis, this compound is also highly reactive towards air and oxidizing agents, which can lead to decomposition nih.govereztech.com. Exposure to oxygen can result in the formation of peroxides or other oxidation products. The compound is also noted as being potentially altered by light ereztech.com. Hazardous decomposition products that may form under conditions like combustion include carbon monoxide, carbon dioxide, halides, and metal oxides ereztech.com. The compound is generally considered unstable at room temperature and prone to decomposition fishersci.fi.

Theoretical and Computational Investigations of this compound Reactivity

Theoretical and computational methods provide valuable insights into the electronic structure, bonding, and reaction mechanisms of organomagnesium compounds, including Grignard reagents. While extensive computational studies focused solely on this compound are not widely detailed in the provided search results, general principles and methodologies applied to Grignard chemistry offer a framework for understanding its behavior.

Electronic Structure and Bonding Characteristics of this compound

Computational chemistry allows for the investigation of the electronic structure and bonding within molecules. For Grignard reagents like this compound, the carbon-magnesium bond is highly polarized, with significant carbanionic character on the carbon atom and a partial positive charge on the magnesium atom. This polarization is key to the nucleophilic reactivity of the organic group.

Based on computed descriptors, this compound has a molecular formula of C₃H₇BrMg and a molecular weight of approximately 147.30 g/mol scribd.com. Its structure can be represented by the SMILES notation CC[CH2-].[Mg+2].[Br-], which suggests a significant degree of ionic character, where the propyl group carries a formal negative charge balanced by the positive charge on magnesium and the bromide anion wikipedia.org. Computed properties such as hydrogen bond donor count (0) and acceptor count (2) provide information about its potential intermolecular interactions scribd.comwikipedia.org. The low rotatable bond count (0) in the computed structure reflects the relatively rigid arrangement around the Mg center scribd.comwikipedia.org.

Theoretical studies on the interaction of magnesium clusters with organic halides, while often focusing on different organic groups and halogens, demonstrate the use of Density Functional Theory (DFT) to examine electronic and geometric characteristics of Grignard reagent formation pathways wikipedia.org. These studies can provide insights into the nature of the C-Mg bond and the electronic distribution within the molecule.

Quantum Chemical Modeling of Reaction Transition States

Quantum chemical modeling is a powerful tool for investigating the transition states of chemical reactions, providing information about activation energies and reaction pathways. For Grignard reactions, including those involving this compound, understanding the transition state is crucial for elucidating selectivity and reactivity.

General quantum chemical research on Grignard reactions has explored various transition state models, such as four-center and six-membered-ring transition states fishersci.nl. These models help explain the concerted or stepwise nature of the nucleophilic addition to different substrates. Computational studies can predict the geometry and energy of these transition states, offering insights into the reaction barrier and the factors influencing the reaction rate.

While specific quantum chemical modeling studies detailing the transition states of reactions solely involving this compound were not extensively found, the methodologies applied to other Grignard reagents are applicable. For example, DFT studies have been used to predict activation energies in reactions involving related organomagnesium intermediates periodic-table.io. The complexity of modeling Grignard reactions often involves considering the role of solvent molecules and aggregation states (e.g., monomers, dimers, or higher aggregates), which can significantly influence the transition state structure and energy.

Computational Predictions for this compound-Mediated Transformations

Computational methods can be used to predict the feasibility and outcomes of chemical transformations mediated by reagents like this compound. By calculating reaction energies, activation barriers, and potential reaction pathways, computational chemistry can aid in designing new synthetic routes and predicting the most favorable products.

While the provided search results primarily highlight established synthetic applications of this compound, such as its use in forming carbon-carbon bonds via addition to carbonyls or in the synthesis of specific silicon-containing compounds nih.govwikipedia.orguni.luperiodic-table.io, computational approaches can extend these predictions. General methodologies for tracing back reaction paths using quantum chemical calculations can, in principle, be applied to reactions involving this compound to explore potential reactant candidates that would lead to a desired product fishersci.ca.

Furthermore, computational studies examining the reactivity of organomagnesium compounds with various functional groups can predict the likelihood and nature of reactions that might not have been experimentally explored for this compound specifically. These predictions can be based on calculated thermodynamic and kinetic parameters for proposed reaction pathways.

Stereochemical Control and Regioselectivity in Bromopropylmagnesium Mediated Transformations

Asymmetric Induction in Chiral Synthesis with Bromopropylmagnesium

Asymmetric induction in chiral synthesis with Grignard reagents aims to create new stereogenic centers with a preference for one enantiomer or diastereomer over the other. While the direct use of simple alkyl Grignard reagents like this compound in reactions with prochiral substrates often results in limited asymmetric induction without external influence, strategies involving chiral environments can be employed.

Attempts have been made to induce asymmetry using chiral solvents. For instance, studies exploring the reaction of propylmagnesium bromide in a chiral solvent such as 2,5-dimethyltetrahydrofuran (B89747) (2,5-DMTHF) have been reported. However, achieving significant levels of asymmetric induction through this approach alone with simple Grignard reagents like propylmagnesium bromide has proven challenging, with some attempts showing limited or no successful asymmetric induction in standard reactions like addition to carbonyls wmich.edu.

More effective asymmetric induction typically requires the involvement of chiral auxiliaries covalently linked to the substrate or the use of chiral ligands in the presence of metal catalysts, which can create a chiral environment around the reactive center and influence the approach of the Grignard reagent.

Diastereoselective and Enantioselective Applications

The application of this compound in stereoselective synthesis focuses on controlling the relative or absolute configuration of newly formed stereocenters.

Design and Application of Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands play a crucial role in achieving diastereoselective and enantioselective transformations with Grignard reagents. Chiral auxiliaries are covalently attached to the substrate, directing the stereochemical outcome of the reaction through steric or electronic effects in the transition state. Upon completion of the reaction, the auxiliary is typically cleaved and recovered. Chiral ligands, on the other hand, coordinate to a metal center, which in turn interacts with the Grignard reagent and the substrate, facilitating a stereoselective reaction pathway.

While specific detailed studies on the use of chiral auxiliaries explicitly designed for use with this compound in achieving high stereoselectivity are not extensively documented, the principles established for other alkyl Grignard reagents are relevant. For example, chiral sulfinyl imines have been successfully employed as chiral auxiliaries in diastereoselective additions of other organomagnesium reagents, such as propargylmagnesium bromide nih.govresearchgate.net. These auxiliaries can effectively control the facial selectivity of the addition to the imine carbon. Similarly, chiral ligands, often in conjunction with transition metals, have been developed for enantioselective reactions involving Grignard reagents. Reviews highlight the use of chiral phosphine (B1218219) ligands with nickel or palladium catalysts for stereoselective cross-coupling reactions of alkyl Grignard reagents nih.govthieme-connect.deacs.org. Although many examples focus on aryl or secondary alkyl Grignards, the methodology can, in principle, be extended to primary alkyl Grignards like this compound, depending on the specific catalytic system and reaction conditions.

The diastereoselectivity in the addition of Grignard reagents can also be influenced by existing stereocenters within the substrate, a concept known as substrate-directed stereocontrol.

Substrate-Directed Stereocontrol Strategies

Substrate-directed stereocontrol relies on the inherent structural features of the substrate to dictate the stereochemical outcome. This often involves the presence of directing groups within the substrate that can coordinate to the magnesium atom of the Grignard reagent, forming a chelated complex. This chelation can rigidify the transition state and favor the approach of the Grignard reagent from a specific face of the reactive center.

In the context of alkylmagnesium bromides, including propylmagnesium bromide, substrate-directed stereocontrol has been observed in reactions with substrates containing coordinating functional groups such as hydroxyl or alkoxy groups adjacent to the reactive center (e.g., in α-alkoxy ketones or aldehydes) nih.gov. While allylmagnesium bromide has been noted for sometimes showing lower chelation-controlled diastereoselectivity compared to other Grignard reagents, alkylmagnesium bromides can exhibit high selectivity in such cases nih.gov. For example, the addition of propylmagnesium bromide to a cyclic amide showed moderate diastereoselectivity, favoring attack from the equatorial face due to minimized steric interactions in the transition state nih.gov.

Regioselective Reactions with Polyfunctionalized Substrates

Regioselectivity in reactions involving this compound with polyfunctionalized substrates refers to the preference for reaction at one functional group or site over others. Polyfunctionalized substrates present a challenge as the Grignard reagent can potentially react with multiple electrophilic centers.

The inherent reactivity of Grignard reagents as strong nucleophiles means they can react with various functional groups, including aldehydes, ketones, esters, epoxides, and nitriles. Achieving regioselectivity with polyfunctionalized substrates often requires careful control of reaction conditions or the use of catalysts that can selectively activate one functional group or direct the Grignard reagent to a specific site.

An example of regioselective reaction involving propylmagnesium bromide is its nickel-catalyzed reaction with butadiene. This reaction leads to the formation of octa-2,7-dienylmagnesium bromide, which subsequently undergoes cyclization to form stereoisomers of (2-vinylcyclopentyl)methylmagnesium bromide rsc.orgrsc.org. This process demonstrates both regioselective addition (to butadiene) and subsequent stereoselective cyclization.

However, reactions of propylmagnesium bromide with highly complex, polyfunctionalized molecules can lead to mixtures of products due to competing reactions at different electrophilic sites, as observed in the reaction with dihydrothevinone (B1615413) derivatives researchgate.net. The regiochemical outcome in such cases is a result of the relative reactivity of the functional groups towards the Grignard reagent under the specific reaction conditions.

Contemporary Advances in Stereoselective Bromofunctionalization Utilizing Organomagnesium Species

Contemporary research in stereoselective functionalization often explores new catalytic systems and methodologies to control the formation of carbon-carbon and carbon-heteroatom bonds. While "bromofunctionalization" typically refers to reactions that introduce both a bromine atom and another functional group, often across a double bond, and frequently involves electrophilic bromine sources like N-bromosuccinimide (NBS) wmich.edunih.govthieme-connect.deacs.orgnih.gov, recent advances have also focused on utilizing organometallic reagents, including organomagnesium species, in stereoselective coupling and addition reactions that can be considered a form of functionalization.

Significant advances have been made in transition metal-catalyzed cross-coupling reactions involving alkyl Grignard reagents, allowing for the stereospecific formation of C-C bonds nih.govacs.org. For example, nickel-catalyzed cross-coupling of β-hydrogen-containing alkyl Grignard reagents with unsaturated halides has been developed, proceeding with high stereochemical fidelity and inversion of configuration at the stereogenic center nih.gov. While this specific example focuses on secondary alkyl Grignards, the development of catalytic systems for stereoselective coupling of primary alkyl Grignards like this compound with various electrophiles represents a contemporary area of research aimed at achieving controlled functionalization.

Applications of Bromopropylmagnesium in Complex Organic Synthesis

Utilization in the Synthesis of Advanced Pharmaceutical Intermediates

Bromopropylmagnesium is an important raw material and intermediate in the synthesis of pharmaceuticals and their intermediates. lookchemicals.comechemi.com Its reactive nature allows for its application in various steps of complex synthetic routes towards drug molecules.

Construction of Key Building Blocks for Active Pharmaceutical Ingredients (APIs)

As a Grignard reagent, this compound is employed to introduce propyl groups into electrophiles, which can serve as key building blocks for APIs. wikipedia.org The formation of new carbon-carbon bonds through Grignard reactions is a fundamental transformation in the construction of complex organic molecules relevant to pharmaceutical chemistry. guidechem.com

Synthesis of Heterocyclic Systems (e.g., Diazepinone Derivatives)

While direct mentions of this compound specifically in the synthesis of diazepinone derivatives were not prominently found in the search results, Grignard reagents in general are widely used in the synthesis of various heterocyclic systems. The nucleophilic addition of Grignard reagents to appropriate precursors is a common strategy for forming carbon-carbon bonds necessary to construct heterocyclic rings. Diazepinone derivatives themselves are a class of heterocyclic compounds that can be synthesized through various routes, often involving the formation of cyclic structures via reactions that could potentially utilize Grignard reagents in intermediate steps. google.com

Precursors for Biologically Active Compounds (e.g., Prostaglandin (B15479496) Analogues)

This compound can be used as a precursor in the synthesis of various organic compounds, some of which may be related to biologically active molecules. The ability to introduce a propyl chain is valuable in building the carbon skeletons of complex natural products and their analogues, including compounds structurally related to prostaglandins. Although specific examples of this compound use in prostaglandin analogue synthesis were not detailed in the search results, Grignard reagents are broadly applicable in constructing the carbon framework of such molecules.

Strategic Applications in Natural Product Synthesis and Analogues

This compound's capacity to form carbon-carbon bonds makes it a strategic reagent in the synthesis of natural products and their analogues. guidechem.com The introduction of alkyl chains, such as the propyl group, is a common requirement in building the intricate structures found in many natural compounds. While specific examples of natural product synthesis utilizing this compound were not extensively detailed, its general reactivity profile as a Grignard reagent indicates its potential utility in such complex synthetic endeavors.

Development of Specialized Fine Chemicals Using this compound

This compound is used in the synthesis of fine chemicals. lookchemicals.comechemi.com Its application as an alkylating agent allows for the creation of specialized organic molecules with specific properties. chemicalbook.comlookchem.com For instance, it can be involved in reactions to produce compounds used as intermediates for other chemical processes or as components in specialized materials. One example found indicates its use in the preparation of a chloride compound by reacting with 3,3-dimethylaminopropionitrile. chembk.com

Analytical Methodologies for Bromopropylmagnesium Characterization and Reaction Monitoring

In Situ Spectroscopic Characterization Techniques for Organomagnesium Reagents

In situ spectroscopic methods allow for the analysis of organomagnesium reagents directly within the reaction environment, minimizing exposure to air and moisture and providing real-time information about the species present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of organometallic compounds, including Grignard reagents. bruker.comlibretexts.org ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the organic portion of the Grignard reagent and help identify impurities or byproducts. libretexts.orgwalisongo.ac.id The chemical shifts and coupling patterns of protons and carbons directly bonded to the magnesium center are particularly informative. harvard.edu For instance, the α-proton resonances of primary Grignard reagents can be observed and examined. harvard.edu NMR can also be used to study the dynamic behavior of Grignard reagents in solution, such as the rate of inversion at the carbon-magnesium center. harvard.edursc.org On-line NMR spectroscopy has been demonstrated for monitoring the formation and reaction of Grignard reagents in continuous flow systems, allowing for rapid optimization of reaction conditions. researchgate.net

Infrared (IR) spectroscopy is another valuable tool for the characterization of organometallic compounds. bruker.comlibretexts.org IR spectroscopy can provide information about the functional groups present and their interaction with the metal center. bruker.commgcub.ac.in While IR is broadly used in organometallic chemistry, its application to simple alkyl Grignard reagents like bromopropylmagnesium might focus on identifying the presence of ethereal solvents or detecting the formation of carbonyl-containing products during reactions. bruker.commgcub.ac.in In-line FTIR has been used for in situ monitoring of Grignard reagent titrations, allowing for the characterization of reaction species. nih.gov

Raman spectroscopy has also been explored for the analysis of Grignard reagents, particularly for quantitative determination and quality assessment. mdpi.com This technique can be suitable for mitigating interference from moisture and CO₂. mdpi.com

Chromatographic and Hyphenated Techniques for Reaction Mixture Analysis

Chromatographic techniques are essential for separating and analyzing the components of reaction mixtures involving this compound. These methods are typically performed ex situ after quenching the reaction.

Gas Chromatography (GC) is widely used for the analysis of organic compounds and can be applied to analyze the organic products and byproducts formed in Grignard reactions. walisongo.ac.idacs.orgacs.org GC can help determine the purity of the reaction product and quantify the amounts of different components in the mixture. walisongo.ac.idacs.org For instance, GC has been used to analyze reaction mixtures and determine the ratio of product and by-products in Grignard reactions. rsc.org

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry. GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful hyphenated technique for identifying and quantifying volatile and semi-volatile components in complex reaction mixtures. rsc.org LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for the analysis of less volatile or more polar compounds. rsc.org These techniques are invaluable for a comprehensive analysis of the products and byproducts of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is also used for analyzing Grignard reaction mixtures, particularly for determining conversion and enantiomeric excess in asymmetric reactions. rsc.orgacs.org HPLC can be used to assess the purity of organometallic compounds. argosun.com

Advanced Methods for Elucidating the Structure of Transient Organomagnesium Intermediates

Elucidating the structure of transient organomagnesium intermediates is challenging due to their reactive and often short-lived nature. However, advanced techniques can provide insights into these species.

X-ray Crystallography is a primary technique for determining the solid-state structure of organometallic compounds. uni-due.denih.gov While obtaining suitable crystals of highly reactive Grignard intermediates can be difficult, crystallography has been used to characterize stable organomagnesium clusters and complexes, providing valuable information about bonding and coordination environments. nih.govresearchgate.netacs.org Crystallographic characterization of intermediates in reactions of organomagnesium reagents with carbonyl compounds has been reported. researchgate.net

Although not specifically for this compound, studies on other organomagnesium compounds using techniques like variable-temperature NMR have provided insights into the dynamic nature and potential intermediate species in solution. harvard.edursc.org Computational modeling can complement experimental techniques by predicting structures and reaction pathways of transient intermediates. walisongo.ac.id

Quantitative Determination and Purity Assessment in Research Syntheses

Accurate quantitative determination of the concentration and purity of this compound is essential for reproducible and successful synthetic transformations.

Titration methods are commonly used for the quantitative determination of Grignard reagent concentration. Various titration procedures have been developed, including acidimetry, argentometry, and iodometry, although some methods may yield higher-than-actual results. researchgate.netresearchgate.net Newer methods based on the estimation of excess reagents or photometric determination have also been proposed. researchgate.net A convenient procedure utilizing menthol (B31143) and 1,10-phenanthroline (B135089) provides vivid color endpoints for the quantitative assay of Grignard reagents. tandfonline.com Potentiometric titration with in-line FTIR characterization has also been developed for the concentration determination of Grignard reagents. nih.gov Thermometric procedures have also been applied for the quantitative analysis of Grignard reagents by monitoring temperature changes during titration. rsc.org

Purity assessment in research syntheses often involves a combination of techniques. NMR spectroscopy can be used to identify and quantify impurities by analyzing characteristic peaks. argosun.com Gas chromatography and HPLC are also indispensable tools for evaluating purity by separating and quantifying impurities based on their retention times. argosun.commerckgroup.com Elemental analysis can provide insights into the elemental composition and the presence of inorganic impurities. argosun.com Due to the instability of some organometallic compounds, purity testing may need to be performed rapidly after sample dissolution. nih.gov

Environmental and Safety Considerations in Advanced Bromopropylmagnesium Chemistry Research

Development of Best Practices for Safe Handling and Storage of Reactive Organometallics in Laboratory Settings

The safe handling and storage of reactive organometallics, including bromopropylmagnesium, are paramount in laboratory environments to prevent accidents and minimize exposure risks. These compounds are often highly reactive, potentially toxic, and sensitive to moisture and air, which can lead to violent reactions, fires, or the generation of hazardous byproducts solubilityofthings.comnumberanalytics.comgatech.edu.

Key safety considerations include conducting thorough risk assessments before initiating any work involving these compounds. This process helps in identifying potential hazards, exposure routes, and the necessary safety protocols specific to the compounds being used solubilityofthings.com.

Working in a well-ventilated area, preferably within a fume hood designed for hazardous materials, is crucial to provide adequate air circulation and reduce inhalation exposure to vapors solubilityofthings.comnumberanalytics.comeditverse.comprinceton.edujk-sci.com. The fume hood should be free of clutter and combustible materials princeton.edujk-sci.com.

Storing organometallic compounds requires strict adherence to specific conditions. They should be kept in airtight containers, away from moisture and incompatible materials such as acids, water, and strong oxidizers, to prevent dangerous reactions solubilityofthings.comeditverse.com. Well-ventilated storage areas are necessary, and temperature control should be monitored solubilityofthings.com. For compounds sensitive to air, handling in glove boxes or using Schlenk techniques under an inert atmosphere of nitrogen or argon is critical gatech.edueditverse.comprinceton.edu. Containers should be clearly labeled with the compound name, hazards, and handling instructions numberanalytics.com. For maximizing the shelf-life of some reactive organometallics, storage in an explosion-proof refrigerator at temperatures below 10°C is recommended princeton.edujk-sci.com.

When transferring liquid organometallics, especially volumes exceeding 10 mL, techniques like the double-tipped needle method are advised gatech.edu. Ensuring glassware is rigorously dried is vital, as even weak acids like water can react with Grignard reagents, lowering the yield and potentially causing exothermic reactions tamu.edustanford.edu. Glassware can be dried by heating or storing in a desiccator under an inert gas stream jk-sci.comstanford.edu.

Regular safety training and drills for personnel handling organometallics are also critical components of best practices numberanalytics.comeditverse.com.

Research into Sustainable Waste Management and Disposal Protocols for Organomagnesium Byproducts

Effective waste management and disposal protocols for organomagnesium byproducts are essential for minimizing their environmental impact. Organometallic compounds and their byproducts can be highly toxic and reactive, necessitating strict adherence to disposal guidelines solubilityofthings.com.

Characterization of the waste is a crucial first step, involving determining the specific compounds present, their concentrations, and associated hazards. This information guides the appropriate disposal methods and ensures compliance with regulatory requirements solubilityofthings.com. Segregation of organometallic waste from other chemical waste streams is necessary to prevent unintended reactions solubilityofthings.com. Clearly labeled containers specifically designated for organometallics, made from compatible and non-reactive materials, should be used solubilityofthings.com.

Disposal of reactive organometallic waste, such as excess Grignard reagents, typically involves careful quenching procedures to render them less hazardous before further treatment or disposal stanford.edureddit.com. Quenching should be done slowly and carefully, often by reacting with acidified water or other suitable electrophiles like isopropanol (B130326) or ethyl acetate, usually under cooling reddit.com. It is crucial to add the organometallic to the quenching agent, not the reverse, to control the reaction rate reddit.com. Quenched waste should be cold, acidic, and confirmed to be non-reactive before further handling reddit.com. Bulk materials in their original containers should generally not be quenched but managed according to specific waste disposal protocols stanford.edu.

High-temperature incineration is a suitable method for organometallic waste that does not release harmful emissions upon combustion, breaking down hazardous materials into less toxic compounds solubilityofthings.com. Compliance with local, state, and federal regulations governing hazardous waste disposal is mandatory, as these laws dictate specific treatment and disposal methods solubilityofthings.com. Documentation of the disposal process, including waste characterization and disposal certificates, should be maintained for compliance solubilityofthings.com.

Waste minimization strategies, such as source reduction, recycling, and treatment to reduce hazards, are preferred approaches in chemical waste management basel.int. Converting hazardous waste to non-hazardous or acceptable levels is a key principle usm.my.

Methodologies for Assessing the Environmental Fate and Degradation of Organomagnesium Compounds

Assessing the environmental fate and degradation of organomagnesium compounds is critical for understanding their potential impact on ecosystems and human health. Environmental organometallic chemistry is an interdisciplinary field that studies the sources, fate, and effects of these compounds in the environment numberanalytics.com.

Once released into the environment, organometallic compounds can undergo various transformations that influence their fate and transport numberanalytics.comnumberanalytics.com. These transformations include degradation, sorption, and bioaccumulation numberanalytics.comnumberanalytics.com.

Degradation can occur through various chemical and biological processes, such as hydrolysis or oxidation, which can alter their toxicity and bioavailability numberanalytics.comnumberanalytics.comsolubilityofthings.comacs.org. Many metal alkyl and aryl derivatives are prone to hydrolysis in aqueous environments acs.org. The stability of organometallic compounds to water, light, and atmospheric reagents influences their persistence acs.orgresearchgate.net.

Sorption to soil and sediment particles can affect the mobility and bioavailability of organometallic compounds numberanalytics.comnumberanalytics.com. Volatilization from soil or water can lead to atmospheric transport numberanalytics.com.

Bioaccumulation is a significant concern, where organometallic compounds are absorbed by living organisms and accumulate in their tissues, posing risks to wildlife and humans through the food chain numberanalytics.comnumberanalytics.comsolubilityofthings.com. The toxicity of organometallics is often higher than their inorganic counterparts and is linked to their hydrophobicity, which facilitates membrane incorporation and cellular penetration researchgate.net.

Assessing the ecological risk of organometallic compounds often involves elucidating their fate in the environment as a primary factor in determining how they should be evaluated oecd.org. Modeling approaches, such as fugacity models and multimedia models, are used to predict the environmental fate and transport of organometallic compounds based on their properties and simulate their behavior in different environmental compartments like soil, water, and air numberanalytics.com.

Future Directions and Emerging Research Areas in Bromopropylmagnesium Chemistry

Integration of Bromopropylmagnesium with Modern Catalytic Systems (e.g., Transition Metal Catalysis)

The integration of organomagnesium reagents, including this compound, with transition metal catalysis represents a significant area of future exploration. Transition metals such as nickel, palladium, iron, copper, cobalt, manganese, and chromium can catalyze cross-coupling reactions involving Grignard reagents and various organic electrophiles, such as halides, ethers, sulfides, amines, and alcohols. thieme-connect.com This approach, exemplified by the Kumada–Tamao–Corriu reaction, allows for the formation of new carbon-carbon bonds and the synthesis of complex molecules, including those with biological activity. thieme-connect.com

Future work may focus on developing more efficient and selective catalytic systems for this compound. This includes the design of novel ligands that can enhance reactivity, control stereochemistry (e.g., in enantioselective couplings), and improve catalyst stability. acs.org Exploring less common transition metals or developing synergistic bimetallic catalytic systems could also unlock new reaction pathways and substrate scopes for this compound. thieme-connect.comresearchgate.net The goal is to enable milder reaction conditions, reduce unwanted side reactions, and facilitate the synthesis of challenging molecular architectures.

Application of Microfluidics and Continuous Flow Processes in Organomagnesium Chemistry

The application of microfluidics and continuous flow processes offers substantial advantages for handling highly reactive organometallic reagents like this compound. researchgate.netelveflow.com These technologies allow for precise control over reaction parameters such as temperature, mixing, and residence time, which can be critical for the safe and efficient generation and consumption of sensitive species. researchgate.netelveflow.com

Moving from batch to continuous flow can lead to higher yields, shorter reaction times, and easier scale-up. researchgate.net Microreactors, with their high surface area-to-volume ratio, enable rapid heat transfer, which is particularly beneficial for managing the exothermic nature of Grignard reactions and minimizing byproduct formation. researchgate.netelveflow.com Future research will likely involve the development of specialized continuous flow setups for the in situ generation and immediate use of this compound, potentially allowing for reactions that are difficult or hazardous to perform in batch. researchgate.netacs.org Inline analytical techniques, such as ReactIR, can be integrated into flow systems to monitor reaction progress, optimize conditions, and gain mechanistic insights in real-time. researchgate.net

Expanding the Substrate Scope and Reactivity Patterns of this compound

Expanding the substrate scope and exploring new reactivity patterns of this compound is a continuous area of research. While traditionally used for nucleophilic addition to carbonyl compounds, future efforts will aim to utilize its unique properties in broader transformations. This could involve developing novel reactions beyond typical C-C bond formation, such as C-N or C-heteroatom bond formations, potentially catalyzed by transition metals or other activators. researchgate.net

Investigating the reactivity of this compound with less conventional electrophiles or in the presence of activating agents could lead to the discovery of new synthetic routes. Furthermore, exploring its behavior in different solvent systems or in the presence of additives could modulate its reactivity and selectivity. Understanding the fundamental reaction mechanisms through detailed studies will be crucial for rationally designing new transformations and expanding the synthetic utility of this compound.

Synergies between Computational Chemistry and Machine Learning for Reaction Prediction and Design in Organomagnesium Chemistry

Computational chemistry and machine learning are becoming increasingly powerful tools for understanding and predicting chemical reactivity, and their synergy holds significant promise for advancing organomagnesium chemistry. frontiersin.orgresearchgate.net Computational methods, such as density functional theory (DFT) calculations, can provide insights into reaction mechanisms, transition states, and the stability and reactivity of organomagnesium species like this compound. researchgate.netrsc.org

Machine learning algorithms can be trained on large datasets of reaction outcomes to predict the products, yields, and optimal conditions for reactions involving this compound. frontiersin.orgresearchgate.net This can significantly accelerate reaction discovery and optimization, reducing the need for extensive experimental screening. frontiersin.org Future research will focus on developing more accurate computational models for organomagnesium species in solution, accounting for complex factors like aggregation and solvation, which are known to influence their reactivity. rsc.org Integrating computational predictions with automated experimental platforms could enable the high-throughput discovery and optimization of new reactions utilizing this compound.

Q & A

Q. How can researchers enhance the reproducibility of this compound-based protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.